1-Hydroxy-2-pentanone

Descripción

This compound is a 2-oxo aldehyde.

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKKLXYZJMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334859 | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64502-89-2 | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064502892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3W2XE7B3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hydroxy-2-pentanone molecular structure and weight

An In-depth Technical Guide to 1-Hydroxy-2-pentanone

This guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

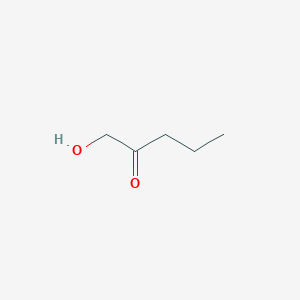

This compound, also known as 1-hydroxypentan-2-one, is a primary alpha-hydroxy ketone.[1] Its chemical structure consists of a five-carbon pentane backbone with a hydroxyl group on the first carbon and a ketone group on the second carbon.

Molecular Identifiers

The structure of this compound can be represented in various ways, including its molecular formula, SMILES string, and InChIKey.

-

SMILES: CCCC(=O)CO[1]

Visualization of Molecular Structure

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 102.13 g/mol | [2][3][4] |

| Molecular Formula | C5H10O2 | [2][3][4][5] |

| CAS Number | 64502-89-2 | [2][3][5] |

| Physical Description | Solid | [2] |

| Melting Point | 2.5 °C (estimate) | [6] |

| Boiling Point | 186.45 °C (estimate) | [6] |

| Density | 0.9860 g/cm³ (estimate) | [6] |

| Solubility in Ethanol | 624.15 g/L | |

| XLogP3-AA | 0.1 | |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol

A known synthesis of this compound has been reported in the scientific literature.

-

Reference: Tetrahedron Letters, 35, p. 8477, 1994.[3]

While the full experimental details from this specific publication require access to the journal, a general approach to synthesizing alpha-hydroxy ketones often involves the oxidation of the corresponding diol or the hydroxylation of an enolate.

Spectroscopic Characterization

3.2.1. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR is a powerful technique for elucidating the carbon framework of an organic molecule.

-

Sample Preparation: A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

Data Acquisition: A standard single-pulse ¹³C NMR experiment is performed with proton decoupling. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts of the carbon signals are then referenced to the solvent peak.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.[7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A suitable capillary column (e.g., a DB-5ms) is chosen for separation.

-

GC Method: The sample is injected into the heated inlet of the GC, where it is vaporized. A temperature program is used to separate the components on the column based on their boiling points and interactions with the stationary phase.

-

MS Method: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a molecular fingerprint of the compound.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C5H10O2 | CID 522131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H10O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample preparation GC-MS [scioninstruments.com]

Synthesis of 1-Hydroxy-2-pentanone from 1,2-Pentanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hydroxy-2-pentanone, a valuable intermediate in pharmaceutical and fine chemical synthesis, through the selective oxidation of 1,2-pentanediol. This document details various catalytic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

The selective oxidation of vicinal diols to α-hydroxy ketones is a crucial transformation in organic synthesis. Specifically, the conversion of 1,2-pentanediol to this compound requires the preferential oxidation of the secondary hydroxyl group over the primary one. This transformation is challenging due to the potential for over-oxidation to a diketone or oxidative cleavage of the carbon-carbon bond. This guide explores effective catalytic systems that achieve high selectivity and yield for the desired product. Methodologies covered include transition metal catalysis and biocatalysis, providing a range of options to suit different laboratory and industrial settings.

Catalytic Approaches and Data Presentation

The selective oxidation of 1,2-pentanediol can be achieved through several catalytic systems. The primary approaches involve the use of supported noble metal catalysts, mixed metal oxides, and biocatalysts. While specific data for the oxidation of 1,2-pentanediol is limited in publicly available literature, valuable insights can be drawn from analogous reactions with other short-chain 1,2-diols.

Table 1: Comparative Performance of Catalysts in the Oxidation of 1,2-Diols

| Catalyst System | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to α-Hydroxyketone (%) | Yield (%) | Reference |

| Mixed Metal Oxides | |||||||

| CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | 1,2-Butanediol | Air/O₂ | Not Specified | Not Specified | 98.1 (molar fraction) | Not Specified | [1] |

| Supported Noble Metals | |||||||

| 0.5%Au+0.5%Pt/C | 1,2-Propanediol | O₂ (3 bar) | 100 | ~75 | High (product distribution 1:1 hydroxyacid:hydroxyketone in absence of base) | Not Specified | [2] |

| 0.5%Au+0.5%Pt/C | 1,2-Butanediol | O₂ (3 bar) | 100 | ~75 | High (product distribution 1:1 hydroxyacid:hydroxyketone in absence of base) | Not Specified | [2] |

| Ru/MgO | Furfuryl Alcohol (leading to 1,2-Pentanediol) | H₂ (for hydrogenolysis) | 190 | 100 | 42 (to 1,2-Pentanediol) | 42 | [3] |

| Biocatalysts | |||||||

| Alcohol Dehydrogenase (ADH-A) | Various 1,2-diols | NAD⁺ | Ambient | Substrate dependent | High (for secondary alcohol) | Substrate dependent | [4] |

Experimental Protocols

Detailed experimental methodologies are essential for the successful synthesis of this compound. Below are representative protocols for a transition metal-catalyzed oxidation and a biocatalytic approach, based on established procedures for similar substrates.

Protocol 1: Palladium-Catalyzed Aerobic Oxidation

This protocol is adapted from established methods for the selective oxidation of vicinal diols using a palladium catalyst and molecular oxygen as the terminal oxidant.

Materials:

-

1,2-Pentanediol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Neocuproine

-

Benzoquinone (BQ)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Oxygen (balloon or cylinder)

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Oxygen balloon or gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): To a two-necked round-bottom flask equipped with a magnetic stir bar and an oxygen inlet, add palladium(II) acetate (1 mol%) and neocuproine (1 mol%).

-

Reaction Setup: Evacuate and backfill the flask with oxygen. Add anhydrous DMSO as the solvent, followed by 1,2-pentanediol (1.0 eq) and benzoquinone (0.1 eq) as a co-oxidant.

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously under an oxygen atmosphere (balloon).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove acidic byproducts. Separate the organic layer and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Biocatalytic Oxidation using Alcohol Dehydrogenase (ADH)

This protocol describes a general procedure for the enzymatic oxidation of 1,2-pentanediol, leveraging the selectivity of alcohol dehydrogenases for secondary alcohols.

Materials:

-

1,2-Pentanediol

-

Alcohol Dehydrogenase (e.g., ADH-A from Rhodococcus ruber)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Lactate dehydrogenase (LDH) for cofactor regeneration

-

Sodium pyruvate

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Incubator shaker

-

pH meter

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Buffer Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.5).

-

Reaction Mixture: In a temperature-controlled vessel, dissolve 1,2-pentanediol (e.g., 50 mM) in the phosphate buffer. Add NAD⁺ (1 mM), sodium pyruvate (1.2 eq to the diol), and lactate dehydrogenase.

-

Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase to the mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation in an incubator shaker. Monitor the pH and adjust as necessary.

-

Monitoring: Follow the conversion of 1,2-pentanediol and the formation of this compound using GC or HPLC.

-

Work-up: Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent such as ethyl acetate.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the proposed catalytic cycles for the palladium-catalyzed oxidation of 1,2-pentanediol.

Caption: Proposed mechanism for the palladium-catalyzed oxidation of 1,2-pentanediol.

Experimental Workflows

The logical flow of the experimental process from starting materials to the final product is crucial for reproducibility.

Caption: Generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1,2-pentanediol via selective oxidation is a feasible and important transformation. This guide has outlined key catalytic methodologies, including transition metal-catalyzed and biocatalytic routes. The provided experimental protocols, though generalized, offer a solid foundation for researchers to develop specific and optimized procedures. The choice of catalyst and reaction conditions will ultimately depend on factors such as desired scale, available equipment, and cost considerations. Further research into more active and selective catalysts will continue to enhance the efficiency and sustainability of this valuable synthetic route.

References

Spectroscopic Characterization of 1-Hydroxy-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2-pentanone, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this compound, this document presents the available experimental mass spectrometry data, alongside a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. These predictions are based on the well-characterized spectra of the closely related compound, 2-pentanone, and established principles of spectroscopy.

Predicted and Experimental Spectroscopic Data

The following tables summarize the available experimental and predicted spectroscopic data for this compound. For comparative purposes, experimental data for 2-pentanone is also provided to aid in the interpretation and prediction of the spectra for this compound.

¹H NMR Data (Predicted)

Predicting the ¹H NMR spectrum of this compound involves considering the structure of 2-pentanone and the effect of adding a hydroxyl group at the C1 position. The electron-withdrawing nature of the hydroxyl group will deshield the adjacent protons, causing a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 2-Pentanone

| Assignment (this compound) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment (2-Pentanone) | Experimental Chemical Shift (ppm) [1][2] | Experimental Multiplicity [1][2] |

| H-1 (-CH₂OH) | ~ 4.2 | Singlet | H-1 (-CH₃) | 2.13 | Singlet |

| H-3 (-CH₂-) | ~ 2.6 | Triplet | H-3 (-CH₂-) | 2.42 | Triplet |

| H-4 (-CH₂-) | ~ 1.6 | Sextet | H-4 (-CH₂-) | 1.59 | Sextet |

| H-5 (-CH₃) | ~ 0.9 | Triplet | H-5 (-CH₃) | 0.92 | Triplet |

| -OH | Variable | Broad Singlet | - | - | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data (Predicted)

The introduction of a hydroxyl group at the C1 position in 2-pentanone to form this compound will significantly shift the C1 signal downfield due to the deshielding effect of the oxygen atom. The C2 (carbonyl) carbon is also expected to experience a slight shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 2-Pentanone

| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (2-Pentanone) | Experimental Chemical Shift (ppm) |

| C-1 (-CH₂OH) | ~ 65 | C-1 (-CH₃) | 29.8 |

| C-2 (C=O) | ~ 210 | C-2 (C=O) | 208.9 |

| C-3 (-CH₂-) | ~ 36 | C-3 (-CH₂-) | 35.9 |

| C-4 (-CH₂-) | ~ 18 | C-4 (-CH₂-) | 17.8 |

| C-5 (-CH₃) | ~ 14 | C-5 (-CH₃) | 13.8 |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum of this compound is expected to show the characteristic carbonyl (C=O) stretch of a ketone, similar to 2-pentanone.[3] The most significant difference will be the presence of a broad O-H stretching band due to the hydroxyl group.

Table 3: Predicted IR Absorption Frequencies for this compound and Experimental Data for 2-Pentanone

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Vibrational Mode | Experimental Wavenumber (cm⁻¹) for 2-Pentanone [4][5] |

| O-H | 3500-3200 (broad) | Stretching | - |

| C-H | 3000-2850 | Stretching | 2965, 2935, 2876 |

| C=O | ~ 1715 | Stretching | 1718 |

| C-O | ~ 1050 | Stretching | - |

Mass Spectrometry (MS) Data

The mass spectrum of this compound has been experimentally determined and is available through the NIST WebBook.[6] The fragmentation pattern is a key tool for structural elucidation.

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 29 | 100 | [C₂H₅]⁺ |

| 57 | 85 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | 75 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 71 | 30 | [M - OCH₃]⁺ or [C₄H₇O]⁺ |

| 102 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 1-5 s.

-

Spectral width: 0-12 ppm.

-

Temperature: 298 K.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2 s.

-

Spectral width: 0-220 ppm.

-

Temperature: 298 K.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration (typically in the ppm range).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: A logical workflow for the elucidation of molecular structure using NMR, IR, and MS.

References

An In-depth Technical Guide to the Safe Handling of 1-Hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-Hydroxy-2-pentanone (CAS No. 64502-89-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical and Physical Properties

This compound is a 2-oxo aldehyde.[1][2] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O2 | [1][3][4] |

| Molecular Weight | 102.13 g/mol | [1][3][4] |

| CAS Number | 64502-89-2 | [1][3][4] |

| Appearance | Solid | [1] |

| Boiling Point | 186.45°C (estimate) | [5] |

| Melting Point | 2.5°C (estimate) | [5] |

| Density | 0.9860 g/cm³ | [5] |

| LogP (Octanol/Water Partition Coefficient) | 0.34790 | [3][5] |

| Topological Polar Surface Area (PSA) | 37.3 Ų | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classification information is aggregated from notifications to the ECHA C&L Inventory.[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor / H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictograms:

-

Flame (for flammability)

-

Exclamation Mark (for acute toxicity, skin/eye irritation, and respiratory irritation)

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize exposure and risk.

3.1. Engineering Controls

-

Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[6][7]

-

Use non-sparking tools and explosion-proof electrical and lighting equipment to prevent ignition of flammable vapors.[7]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[6][7]

-

Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]

3.2. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the primary defense against exposure.[6]

| Protection Type | Recommended Equipment | Specifications and Remarks |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[6] |

| Hand Protection | Chemical-resistant gloves. | Butyl rubber or Viton® gloves are recommended for prolonged contact. Nitrile gloves may provide splash protection but are not suitable for immersion. Always inspect gloves for degradation or punctures before use.[6] |

| Skin and Body Protection | Flame-retardant and chemically impervious lab coat or apron. | Wear appropriate protective clothing to prevent skin exposure. Closed-toe shoes are mandatory.[6] |

| Respiratory Protection | Not typically required with adequate ventilation. | If ventilation is insufficient or for emergency situations, use a NIOSH-certified organic vapor respirator.[8] |

3.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician if irritation persists.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, or carbon dioxide (CO2).[8]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

4.3. Accidental Release Measures

-

Evacuate personnel to a safe area and ensure adequate ventilation.[7][10]

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment.[10]

-

Contain the spill and prevent it from entering drains.[10][11]

-

Collect the spillage with an inert absorbent material and place it in a suitable, closed container for disposal.[10]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

References

- 1. This compound | C5H10O2 | CID 522131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 64502-89-2 [m.chemicalbook.com]

- 3. This compound | CAS#:64502-89-2 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. download.basf.com [download.basf.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. hydroxypentanone,3-hydroxy-2-pentanone - Safety Data Sheet [chemicalbook.com]

- 11. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Physical Properties of 1-Hydroxy-2-pentanone

This technical guide provides a comprehensive overview of the physical properties of 1-Hydroxy-2-pentanone, with a specific focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are estimations or calculations and should be confirmed by experimental analysis for critical applications.

| Physical Property | Value | Source |

| Boiling Point | 186.45°C (estimate) | [1][2] |

| 459.85 K (186.7°C) (Joback Method) | [3] | |

| Melting Point | 2.5°C (estimate) | [1][2] |

| 256.86 K (-16.29°C) (Joback Method) | [3] | |

| Molecular Weight | 102.13 g/mol | [3] |

| Density | 0.9860 g/cm³ | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the boiling and melting points of a ketone like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For an accurate determination of the boiling point of this compound, the following methods can be employed:

1. Distillation Method: This is a primary method for determining the boiling point of a liquid.[4]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

Place a measured volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor condenses in the condenser, leading to a steady collection of distillate in the receiving flask. This constant temperature is the boiling point.[5]

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

-

2. Thiele Tube Method: This micro-method is suitable for small sample quantities.[4]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the oil is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

-

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

1. Capillary Tube Method (using a Mel-Temp apparatus): This is a common and accurate method for determining the melting point of a solid.[6]

-

Apparatus: A Mel-Temp or similar melting point apparatus, and a capillary tube.

-

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).

-

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

Solubility Profile of 1-Hydroxy-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Hydroxy-2-pentanone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical manufacturing, and research. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison. It is important to note that for some solvents, only qualitative descriptions are available, and quantitative data may be derived from estimations or computational methods.

| Solvent | Solubility | Method |

| Ethanol | 624.15 g/L | Not Specified[1] |

| Water | 2.907e+005 mg/L (290.7 g/L) | Estimated[2] |

| Water | log10(S) = -0.46 mol/L | Crippen Method (Computational)[3] |

| Chloroform | Slightly Soluble | Not Specified[4] |

| Methanol | Slightly Soluble | Not Specified[4] |

Note: The water solubility value of 2.907e+005 mg/L appears to be an estimation and should be experimentally verified. The Log10 of water solubility in mol/l (-0.46) from the Crippen Method suggests moderate water solubility.

For a related compound, 1-Hydroxy-4-methyl-2-pentanone, it is reported to be practically insoluble or insoluble in water but soluble in ethanol.[5] This suggests that the position of the methyl group can significantly influence solubility. Another related isomer, 3-Hydroxy-2-pentanone, is described as having excellent solubility in water and organic solvents.[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.[7][8][9][10]

Objective: To determine the solubility of this compound in a selected range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for agitation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other suitable material) into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve with known concentrations of this compound should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mg/mL using the mass of the dissolved solute and the volume of the solvent.

-

If an analytical technique was used, calculate the concentration from the calibration curve and express the solubility in the desired units.

-

-

Reporting:

-

Report the solubility of this compound in each solvent at the specified temperature.

-

Include details of the experimental method, including the equilibration time, temperature, and analytical technique used.

-

For compounds with low water solubility, potentiometric titration can be an alternative method for quantification.[11]

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental verification of solubility in the relevant solvent systems.

References

- 1. scent.vn [scent.vn]

- 2. echemi.com [echemi.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound CAS#: 64502-89-2 [m.chemicalbook.com]

- 5. 1-Hydroxy-4-methyl-2-pentanone | C6H12O2 | CID 13294594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]

The Synthesis of 1-Hydroxy-2-pentanone: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1-Hydroxy-2-pentanone, an α-hydroxy ketone, is a valuable chemical intermediate in various synthetic pathways, including the production of pharmaceuticals and flavorings. Its structure, featuring both a hydroxyl and a carbonyl group on adjacent carbon atoms, provides a versatile scaffold for further chemical modifications. This technical guide delves into the historical development and key methodologies for the synthesis of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Historical Perspective and Key Discoveries

The synthesis of α-hydroxy ketones, also known as acyloins, has been a subject of extensive research in organic chemistry. While the precise first synthesis of this compound is not prominently documented in easily accessible literature, a significant and well-documented method for its preparation emerged with the application of thiazolium salt catalysis. This approach, a variation of the acyloin condensation, proved to be an effective strategy for the cross-condensation of aldehydes.

A key development in the synthesis of this compound is detailed in a 1985 Japanese patent (JPS60184038A). This patent describes the production of 1-hydroxy-2-one compounds, including this compound, through the addition reaction of formaldehyde with another aldehyde, in this case, n-butyraldehyde, using a thiazolium salt catalyst.[1] This method represents a significant milestone in the targeted synthesis of this compound.

Further elucidation and optimization of a similar thiazolium-catalyzed synthesis were later reported in a 2015 study focused on the synthesis of 1,2-pentanediol, where this compound was a key intermediate.[2] This study provides detailed experimental conditions and yields, offering a practical and reproducible protocol for laboratory-scale synthesis.

Core Synthesis Methodology: Thiazolium-Catalyzed Cross-Acyloin Condensation

The most prominently documented and historically significant method for synthesizing this compound is the thiazolium-catalyzed cross-acyloin condensation between formaldehyde and n-butyraldehyde.

Reaction Principle

This reaction relies on the "umpolung" (reactivity inversion) of the aldehyde carbonyl carbon, facilitated by a thiazolium salt catalyst. The thiazolium salt, in the presence of a base, forms an N-heterocyclic carbene (NHC). The NHC adds to formaldehyde, and after a proton transfer, an activated species is formed which then attacks the carbonyl carbon of n-butyraldehyde. Subsequent collapse of the tetrahedral intermediate and release of the catalyst yields this compound.

Detailed Experimental Protocol

The following protocol is based on the optimized conditions reported in the study by Wang et al. (2015) for the synthesis of this compound as an intermediate.[2]

Materials:

-

n-Butyraldehyde

-

Paraformaldehyde

-

3-Ethylbenzothiazole bromide (catalyst)

-

Ethanol (solvent)

-

Triethylamine (base, as inferred from general thiazolium catalysis)

Procedure:

-

To a reaction vessel, add n-butyraldehyde, paraformaldehyde, 3-ethylbenzothiazole bromide, and ethanol.

-

The molar ratio of the reactants should be n(butyraldehyde) : n(paraformaldehyde) = 1 : 1.5.

-

The catalyst loading should be n(butyl aldehyde) : n(catalytic agent) = 1 : 0.1.

-

Add a suitable base, such as triethylamine, to generate the N-heterocyclic carbene in situ.

-

Heat the reaction mixture to 70°C with stirring.

-

Maintain the reaction at this temperature for a sufficient time to ensure completion (monitoring by TLC or GC is recommended).

-

Upon completion, the product, this compound, can be isolated and purified using standard techniques such as distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the thiazolium-catalyzed synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | n-Butyraldehyde, Paraformaldehyde | [2] |

| Catalyst | 3-Ethylbenzothiazole bromide | [2] |

| Molar Ratio (Butyraldehyde:Paraformaldehyde) | 1 : 1.5 | [2] |

| Molar Ratio (Butyraldehyde:Catalyst) | 1 : 0.1 | [2] |

| Reaction Temperature | 70°C | [2] |

| Average Yield | 56.6% | [2] |

Alternative Synthetic Routes

While the thiazolium-catalyzed condensation is a primary method, other general strategies for the synthesis of α-hydroxy ketones could theoretically be applied to produce this compound. These include:

-

Oxidation of 1,2-Pentanediol: The selective oxidation of the secondary alcohol in 1,2-pentanediol would yield this compound. Various oxidizing agents and catalytic systems are known to effect such transformations.[3][4]

-

Hydrolysis of 1-Bromo-2-pentanone: Nucleophilic substitution of the bromine atom in 1-bromo-2-pentanone with a hydroxide source, followed by careful workup, would also produce the target molecule.

Detailed experimental protocols and yield data for these specific alternative syntheses of this compound are not as readily available in the reviewed literature, highlighting the prominence of the cross-acyloin condensation method.

Visualizing the Synthesis

Thiazolium-Catalyzed Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Thiazolium-Catalyzed Acyloin Condensation

Caption: Mechanism of thiazolium-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound has a notable history rooted in the development of thiazolium salt-catalyzed reactions. The cross-acyloin condensation of formaldehyde and n-butyraldehyde stands out as a well-documented and efficient method for its preparation. This guide provides the essential historical context, detailed experimental protocols, and mechanistic understanding necessary for researchers and professionals to effectively synthesize and utilize this important chemical intermediate. The provided data and visualizations offer a clear and concise resource for laboratory application and further investigation into the synthesis and applications of this compound.

References

- 1. JPS60184038A - Production of 1-hydroxy-2-one compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]

- 4. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 1-hydroxy-2-pentanone and related α-hydroxy ketones (AHKs), compounds of increasing interest due to their roles as flavor constituents, metabolic byproducts, and crucial signaling molecules in microbial communication. While the direct isolation of this compound from pristine natural sources remains elusive in currently available literature, a comprehensive examination of related AHKs reveals their formation as significant products of the Maillard reaction and caramelization during the processing of natural raw materials. This guide provides a detailed overview of their presence in food, the analytical methodologies for their quantification, and their involvement in bacterial signaling pathways.

Natural Occurrence and Formation

Alpha-hydroxy ketones are a class of organic compounds characterized by a ketone functional group adjacent to a hydroxyl group. Their presence in the natural world is predominantly linked to the thermal processing of foods rich in carbohydrates and amino acids. The Maillard reaction, a non-enzymatic browning reaction, is a primary route for the formation of numerous flavor and aroma compounds, including AHKs.

While specific quantitative data for this compound in natural products is not extensively documented, the occurrence of structurally similar AHKs has been reported in various food items. These compounds contribute significantly to the sensory profile of these products.

| Compound | Food Matrix | Concentration Range | Analytical Method |

| 3-Hydroxy-2-pentanone | Beer | Detected, not quantified | GC-MS |

| 3-Hydroxy-2-pentanone | Asparagus (Asparagus officinalis) | Detected, not quantified | Not specified |

| 2,3-Pentanedione | Roasted Coffee | Varies with roast degree | GC-MS |

Table 1: Quantitative and qualitative data for the occurrence of α-hydroxy ketones in various food matrices.[1]

Experimental Protocols: Quantification of α-Hydroxy Ketones

The analysis of volatile and semi-volatile α-hydroxy ketones in complex food matrices typically employs chromatographic techniques coupled with mass spectrometry. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the extraction and quantification of these compounds.[2][3][4]

Protocol: Quantification of α-Hydroxy Ketones in Beer via HS-SPME-GC-MS

This protocol provides a representative methodology for the analysis of short-chain α-hydroxy ketones in a liquid matrix like beer.

1. Sample Preparation:

-

Degas the beer sample by sonication or gentle stirring.

-

Transfer a 5 mL aliquot of the degassed beer into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., 2,3-hexanedione) for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

2. HS-SPME Procedure:

-

Place the vial in an autosampler with an agitator and a temperature-controlled incubator.

-

Equilibrate the sample at 40°C for 15 minutes with agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp to 150°C at a rate of 4°C/min.

-

Ramp to 240°C at a rate of 15°C/min and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in full scan mode (m/z range 35-350) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

Identify target compounds by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the analytes by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

4. Method Validation:

-

Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery) according to standard guidelines.

Signaling Pathways Involving α-Hydroxy Ketones

In the realm of microbiology, certain α-hydroxy ketones function as autoinducers in quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Two well-characterized examples are the CqsA/CqsS system in Vibrio cholerae and the LqsA/LqsS system in Legionella pneumophila. These pathways regulate virulence, biofilm formation, and other collective behaviors.

Bacterial Quorum Sensing Workflow

The following diagram illustrates the general workflow of α-hydroxy ketone-mediated quorum sensing in bacteria.

Vibrio cholerae CqsA/CqsS Signaling Pathway

Legionella pneumophila LqsA/LqsS Signaling Pathway

Conclusion

The natural occurrence of this compound and related α-hydroxy ketones is intrinsically linked to the chemical transformations of natural products during processing, particularly heating. These compounds play a dual role as significant contributors to the flavor profiles of various foods and as key signaling molecules in bacterial communication. The methodologies for their analysis are well-established, with HS-SPME-GC-MS being a robust technique for their quantification in complex matrices. The elucidation of their roles in bacterial quorum sensing opens avenues for the development of novel antimicrobial strategies. Further research is warranted to explore the full spectrum of their natural occurrence, biosynthetic pathways, and biological activities, which could unveil new applications in food science, biotechnology, and medicine.

References

An In-depth Technical Guide to the Thermochemical Data of 1-Hydroxy-2-pentanone

This technical guide provides a comprehensive overview of the available thermochemical data for 1-hydroxy-2-pentanone (CAS No: 64502-89-2). The information is intended for researchers, scientists, and professionals in drug development who require such data for reaction modeling, process design, and safety analysis. This document summarizes key thermochemical properties, details the methodologies used for their estimation, and outlines potential experimental protocols for their empirical determination.

Chemical Identity

Thermochemical Data

The majority of publicly available thermochemical data for this compound is derived from predictive models rather than direct experimental measurement. The Joback method, a group contribution method, is the primary source for the values presented below.[2] It is crucial to recognize that these are estimations and should be used with an understanding of their theoretical basis.

Table 1: Predicted Thermochemical Properties at Standard Conditions

| Property | Symbol | Value | Unit | Method | Source |

|---|---|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -411.34 | kJ/mol | Joback Method | [2] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -274.52 | kJ/mol | Joback Method | [2] |

| Enthalpy of Vaporization | ΔvapH° | 50.15 | kJ/mol | Joback Method | [2] |

| Enthalpy of Fusion | ΔfusH° | 14.39 | kJ/mol | Joback Method |[2] |

Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method | Source |

|---|---|---|---|

| 459.85 | 183.75 | Joback Method | [2] |

| 488.62 | 191.56 | Joback Method | [2] |

| 517.40 | 199.06 | Joback Method | [2] |

| 546.17 | 206.25 | Joback Method | [2] |

| 574.94 | 213.15 | Joback Method | [2] |

| 603.72 | 219.76 | Joback Method | [2] |

| 632.49 | 226.08 | Joback Method |[2] |

Table 3: Other Predicted Physical Properties

| Property | Symbol | Value | Unit | Method | Source |

|---|---|---|---|---|---|

| Normal Boiling Point | Tboil | 459.85 | K | Joback Method | [2] |

| Normal Melting Point | Tfus | 256.86 | K | Joback Method | [2] |

| Critical Temperature | Tc | 632.49 | K | Joback Method | [2] |

| Critical Pressure | Pc | 4200.18 | kPa | Joback Method | [2] |

| Critical Volume | Vc | 0.341 | m³/kmol | Joback Method |[2] |

Experimental Protocols

As the available data is predictive, this section outlines the methodology for the Joback method and describes common experimental techniques that could be employed to obtain empirical thermochemical data for this compound.

The Joback method is a group contribution estimation technique used to predict critical properties and other thermochemical data of pure components based on their molecular structure.

-

Principle: The method assumes that the properties of a molecule are the sum of contributions from its constituent functional groups. The molecular structure of this compound is broken down into its fundamental groups (e.g., -CH₃, -CH₂, C=O, -OH).

-

Procedure:

-

Group Identification: The molecule is dissected into its structural groups as defined by the Joback scheme.

-

Contribution Summation: Pre-defined numerical contributions for each group are summed to estimate the property of interest. For example, the ideal gas heat capacity is calculated using a polynomial equation where the coefficients (A, B, C, D) are determined by summing the group contributions.

-

Calculation: The final property is calculated using specific formulas for each property, incorporating the summed group contributions.

-

The following diagram illustrates the workflow for obtaining thermochemical data, highlighting both the predictive and potential experimental pathways.

References

Quantum Chemical Blueprint for 1-Hydroxy-2-pentanone: A Technical Guide for Researchers

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Hydroxy-2-pentanone (CAS: 64502-89-2), a molecule with relevance in organic chemistry and potentially as a building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for computational studies and a template for presenting and interpreting the resulting data. While extensive experimental data is available for this molecule, this guide focuses on establishing a robust in-silico model using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. The methodologies outlined herein provide a powerful, non-empirical approach to complement and guide experimental investigations.

Physicochemical and Spectroscopic Data Overview

This compound is an alpha-hydroxy ketone with the molecular formula C5H10O2 and a molecular weight of approximately 102.13 g/mol .[1][2][3] A summary of its key identifiers and available physical property data is presented below. This experimental and predicted data serves as a critical benchmark for the validation of quantum chemical calculations.

Table 1: Molecular Identifiers and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O2 | PubChem[4], NIST[2] |

| Molecular Weight | 102.13 g/mol | PubChem[4], Cheméo[5] |

| CAS Number | 64502-89-2 | NIST[2][3][6] |

| IUPAC Name | 1-hydroxypentan-2-one | PubChem[4] |

| SMILES | CCCC(=O)CO | Cheméo[5] |

| InChIKey | WOVLKKLXYZJMSN-UHFFFAOYSA-N | NIST[2][3][6] |

| Normal Boiling Point | 459.85 K (Joback Method) | Cheméo[5] |

| Standard Gibbs Free Energy of Formation (gf) | -274.52 kJ/mol (Joback Method) | Cheméo[5] |

| Enthalpy of Formation (hf) | -411.34 kJ/mol (Joback Method) | Cheméo[5] |

Proposed Quantum Chemical Calculation Protocol

The following section details a robust computational protocol for the theoretical investigation of this compound. This workflow is designed to provide a thorough understanding of the molecule's ground-state properties.

Computational Workflow

The proposed computational analysis is to be performed using a suite of quantum chemical software such as Gaussian. The workflow begins with a conformational search to identify the most stable isomer, followed by geometry optimization and subsequent property calculations.

Caption: Proposed workflow for quantum chemical calculations of this compound.

Methodological Details

-

Conformational Analysis: An initial conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The most stable conformers should then be subjected to full geometry optimization at the DFT level.

-

Geometry Optimization and Frequency Calculations: The geometries of the selected conformers should be optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.[8] Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Spectroscopic and Electronic Property Calculations:

-

NMR: 1H and 13C NMR chemical shifts should be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Calculated chemical shifts should be referenced against a standard (e.g., tetramethylsilane).

-

Vibrational Spectra: The calculated vibrational frequencies are used to predict the IR and Raman spectra. A scaling factor may be applied to the calculated frequencies to better match experimental data.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined to analyze the molecule's electronic reactivity. The Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[9]

-

Illustrative Computational Data

The following tables present hypothetical but realistic quantitative data for this compound, which would be expected from calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | ||

| C1-C2 | 1.52 | |

| C2=O3 | 1.22 | |

| C2-C4 | 1.51 | |

| C4-O5 | 1.42 | |

| O5-H6 | 0.97 | |

| Bond Angles | ||

| C1-C2-O3 | 121.5 | |

| O3-C2-C4 | 122.0 | |

| C2-C4-O5 | 110.5 | |

| Dihedral Angle | ||

| O3-C2-C4-O5 | -150.0 |

Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H stretch | 3450 | 3200-3600 |

| C-H stretch (alkyl) | 2960-2870 | 2960-2850 |

| C=O stretch | 1715 | 1710-1725 |

| C-O stretch | 1050 | 1000-1250 |

| O-H bend | 1410 | 1330-1440 |

Table 4: Calculated Electronic and Thermochemical Properties (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 Debye |

| Zero-Point Vibrational Energy | 95.5 kcal/mol |

| Enthalpy of Formation (298.15 K) | -410.0 kJ/mol |

Experimental Validation and Correlation

A crucial step in any computational study is the correlation of theoretical results with experimental data. This process validates the chosen computational methodology and provides confidence in the predictive power of the in-silico model.

Caption: Correlation between computational predictions and experimental data.

-

Structural Correlation: The calculated bond lengths and angles can be compared with data from X-ray crystallography if a crystal structure is available.

-

Spectroscopic Correlation: The calculated vibrational frequencies, after appropriate scaling, should show a strong correlation with experimental FT-IR and Raman spectra. Similarly, the calculated GIAO NMR chemical shifts should be linearly correlated with experimental 1H and 13C NMR data.

-

Thermochemical Correlation: Calculated thermochemical properties, such as the enthalpy of formation, can be compared with values obtained from experimental techniques like combustion calorimetry.[10]

Conclusion

This technical guide outlines a comprehensive and robust methodology for the quantum chemical investigation of this compound. By following the proposed computational protocol, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The illustrative data presented serves as a template for reporting and interpreting such computational results. The strong emphasis on correlation with experimental data ensures the development of a validated and predictive in-silico model, which can be invaluable for applications in chemical synthesis, reaction mechanism studies, and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H10O2 | CID 522131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Chiral Derivatives from 1-Hydroxy-2-pentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-pentanone is a versatile α-hydroxy ketone that serves as a valuable chiral building block in organic synthesis. Its prochiral center at the carbonyl group allows for the stereoselective introduction of new functionalities, leading to the synthesis of enantiomerically enriched vicinal diols and amino alcohols. These chiral motifs are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of chiral derivatives from this compound, focusing on asymmetric reduction and reductive amination strategies.

Key Synthetic Strategies

The primary approaches for the stereoselective transformation of this compound into chiral derivatives involve the asymmetric reduction of the ketone to form chiral 1,2-pentanediols and the asymmetric reductive amination to produce chiral 2-amino-1-pentanols. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high enantioselectivity and yields.

1. Asymmetric Reduction to Chiral 1,2-Pentanediols:

The enantioselective reduction of the carbonyl group in this compound yields either (R)- or (S)-1,2-pentanediol. These chiral diols are important intermediates in the synthesis of various bioactive molecules.

2. Asymmetric Reductive Amination to Chiral Amino Alcohols:

The direct conversion of the ketone functionality into an amino group with simultaneous creation of a new stereocenter provides access to valuable chiral 2-amino-1-pentanols. These compounds are key structural motifs in many pharmaceutical agents.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chiral derivatives from this compound and related α-hydroxy ketones, providing a comparative overview of different catalytic systems.

Table 1: Asymmetric Reduction of α-Hydroxy Ketones to Chiral Diols

| Starting Material | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| This compound | Pd/C (non-asymmetric) | 1,2-Pentanediol | 91.6 | N/A | [1] |

| α-Hydroxy aromatic ketones | Cp*Ir(OTf)(MsDPEN) | 1-Aryl-1,2-ethanediols | Up to 99 | Up to 99 | [2] |

| α-Hydroxy ketones | Iridium/f-amphox | Chiral 1,2-diols | Up to 99 | >99 | [3] |

Table 2: Asymmetric Reductive Amination of α-Hydroxy Ketones to Chiral Amino Alcohols

| Starting Material | Catalyst/Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| 1-Hydroxy-2-butanone | Engineered Amine Dehydrogenase (SpAmDH) | (S)-2-Aminobutan-1-ol | 91-99 | >99 | [4] |

| Aliphatic/Alicyclic ketones | Native Amine Dehydrogenase (nat-AmDH) | Chiral amines | - | - | [5] |

| Ketones | Amine Dehydrogenases (AmDHs) | (R)-amines | Up to quantitative | >99 | [6] |

Experimental Protocols

Protocol 1: Non-Asymmetric Hydrogenation of this compound to 1,2-Pentanediol

This protocol describes the reduction of this compound using a palladium on carbon (Pd/C) catalyst. While this specific protocol is not asymmetric, it serves as a baseline for reduction reactions and can be adapted for asymmetric hydrogenation with chiral catalysts.[1]

Materials:

-

This compound

-

Pd/C catalyst (3.5% w/w)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve this compound in methanol.

-

Add the Pd/C catalyst to the solution. The catalyst loading should be 3.5% of the weight of the this compound.[1]

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 1.5 MPa.[1]

-

Heat the reaction mixture to 55°C with stirring.[1]

-

Maintain these conditions and monitor the reaction progress by techniques such as TLC or GC until completion.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,2-pentanediol.

-

Purify the product by distillation or column chromatography if necessary.

Protocol 2: Biocatalytic Asymmetric Reductive Amination of an α-Hydroxy Ketone (General Protocol)

This protocol is a general method for the asymmetric reductive amination of α-hydroxy ketones using an engineered amine dehydrogenase (AmDH) with a cofactor regeneration system. This can be adapted for this compound.[4][6]

Materials:

-

This compound (or other α-hydroxy ketone)

-

Engineered Amine Dehydrogenase (AmDH)

-

Ammonium formate buffer (e.g., 1 M, pH 8.5)

-

NAD⁺ or NADP⁺ (cofactor)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Standard laboratory equipment for enzymatic reactions (e.g., incubator shaker)

Procedure:

-

Prepare a reaction mixture containing ammonium formate buffer, glucose, and NAD⁺.

-

Add the Glucose Dehydrogenase (GDH) cell-free extract or purified enzyme for cofactor regeneration.

-

Add the engineered Amine Dehydrogenase (AmDH) to the reaction mixture.

-

Initiate the reaction by adding the substrate, this compound. A typical substrate concentration can range from 40 mM to 200 mM.[4]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24 hours).[4]

-

Monitor the conversion of the substrate and the formation of the chiral amino alcohol product using analytical techniques such as HPLC or GC.

-

Upon completion, the reaction mixture can be worked up by protein precipitation (e.g., with acetonitrile) followed by centrifugation.

-

The supernatant containing the product can be purified using techniques like ion-exchange chromatography or crystallization.

-

Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Visualizations

Logical Workflow for Chiral Derivative Synthesis

Caption: Overall synthetic routes from this compound.

Experimental Workflow for Biocatalytic Reductive Amination

Caption: Step-by-step workflow for biocatalytic amination.

Conclusion

This compound is a valuable starting material for the synthesis of chiral 1,2-pentanediols and 2-amino-1-pentanols. Both biocatalytic and chemocatalytic methods offer effective routes to these important chiral building blocks. The protocols and data presented here provide a foundation for researchers to develop and optimize synthetic strategies for their specific applications in drug discovery and development. The high enantioselectivities achievable, particularly with enzymatic methods, highlight the potential of these approaches for the efficient and environmentally friendly production of chiral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A family of Native Amine Dehydrogenases for the Asymmetric Reductive Amination of Ketones - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1-Hydroxy-2-pentanone as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-pentanone is a versatile bifunctional molecule that holds significant potential as a chiral building block in asymmetric synthesis. In its enantiomerically pure forms, (R)-1-hydroxy-2-pentanone and (S)-1-hydroxy-2-pentanone, it offers a valuable starting point for the stereocontrolled synthesis of a variety of complex chiral molecules, including vicinal diols, amino alcohols, and other intermediates for pharmaceutical and natural product synthesis. The presence of a hydroxyl group proximal to the ketone functionality allows for chelation control in nucleophilic additions and diastereoselective reductions, enabling the predictable formation of new stereocenters.